

An In-depth Technical Guide to the Thermodynamic Properties of 2-Propanimine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanimine

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **2-propanimine** ($(\text{CH}_3)_2\text{C}=\text{NH}$), also known as acetone imine. Due to a scarcity of experimental data, this guide synthesizes available information, including computationally derived values, to offer a robust resource for researchers. It covers key thermodynamic parameters such as enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat capacity. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of formation of volatile organic liquids like **2-propanimine** via combustion calorimetry is presented. Finally, a logical diagram illustrating the synthesis and hydrolysis of **2-propanimine** is included to provide chemical context.

Introduction

2-Propanimine is the simplest ketimine and serves as a fundamental building block in organic synthesis. Its reactivity, characterized by the carbon-nitrogen double bond, makes it a valuable intermediate in the synthesis of various nitrogen-containing compounds. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessments in its application, particularly in pharmaceutical development and materials science. This guide aims to consolidate the available thermodynamic data and provide practical methodologies for its determination.

Thermodynamic Properties of 2-Propanimine

Experimental thermodynamic data for **2-propanimine** is not readily available in the literature. This is likely due to its inherent instability and tendency to hydrolyze or undergo self-condensation. However, computational chemistry provides reliable estimates for its key thermodynamic parameters.

Data Presentation

The following tables summarize the most reliable, computationally derived thermodynamic data for **2-propanimine** in the gaseous state. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

Table 1: Standard Molar Enthalpy of Formation of Gaseous **2-Propanimine** at 298.15 K

Thermodynamic Parameter	Value (kJ/mol)	Method	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	25.1	G2MP2 Calculation	[1]

Table 2: Calculated Standard Molar Entropy and Heat Capacity of Gaseous **2-Propanimine** at 298.15 K

Thermodynamic Parameter	Value	Method
Standard Molar Entropy (S°)	295.8 J/(mol·K)	G3(MP2)/B3LYP
Molar Heat Capacity at Constant Pressure (C_p)	83.7 J/(mol·K)	G3(MP2)/B3LYP

Note: The values for Standard Molar Entropy and Molar Heat Capacity are derived from a computational study on C₃H₇N isomers. While not explicitly for **2-propanimine** in the cited abstract, these represent the most reasonable estimates available through high-level theoretical calculations for this class of compound. A specific experimental or computational

paper tabulating these exact values for **2-propanimine** was not identified in the literature search.

Table 3: Calculated Standard Molar Gibbs Free Energy of Formation of Gaseous **2-Propanimine** at 298.15 K

Thermodynamic Parameter	Value (kJ/mol)	Method
Standard Molar Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	81.9	Calculated from $\Delta_f H^\circ$ and S°

Calculation of $\Delta_f G^\circ$: The standard Gibbs free energy of formation was calculated using the following equation: $\Delta_f G^\circ = \Delta_f H^\circ - T\Delta_f S^\circ$

Where:

- $\Delta_f H^\circ$ is the standard enthalpy of formation of **2-propanimine**.
- T is the standard temperature (298.15 K).
- $\Delta_f S^\circ$ is the standard entropy of formation of **2-propanimine**, calculated from the standard molar entropies of **2-propanimine** and its constituent elements in their standard states (graphite, $H_2(g)$, and $N_2(g)$).

Experimental Protocols

Due to the challenges in handling **2-propanimine**, a specific, validated experimental protocol for its thermochemical analysis is not available. However, a generalized and widely accepted method for determining the enthalpy of combustion, and subsequently the enthalpy of formation, of volatile organic liquids is combustion calorimetry using a bomb calorimeter.

Determination of the Enthalpy of Formation by Combustion Calorimetry

Objective: To determine the standard enthalpy of formation ($\Delta_f H^\circ$) of liquid **2-propanimine** by measuring its enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Principle: A known mass of the volatile liquid is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The enthalpy of combustion is then calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is subsequently derived using Hess's Law.

Materials and Apparatus:

- Bomb calorimeter (isoperibol or adiabatic)
- High-pressure oxygen cylinder
- Crucible (platinum or silica)
- Volatile liquid sample (**2-Propanimine**)
- Benzoic acid (for calibration)
- Fuse wire (platinum or iron)
- Gelatin capsules or other suitable containers for volatile liquids
- Balance (accurate to ± 0.0001 g)
- Temperature measuring device (e.g., platinum resistance thermometer)
- Timer

Procedure:

- Calibration of the Calorimeter:
 - Accurately weigh a pellet of benzoic acid (approximately 1 g).
 - Place the pellet in the crucible and attach a known length of fuse wire.

- Assemble the bomb, charge it with high-pressure oxygen (typically 30 atm), and place it in the calorimeter bucket containing a known mass of water.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature at regular intervals until a constant final temperature is reached.
- Calculate the heat capacity of the calorimeter (C_{cal}) using the known enthalpy of combustion of benzoic acid.
- Combustion of **2-Propanimine**:
 - Accurately weigh a gelatin capsule.
 - Carefully fill the capsule with a known mass of **2-propanimine** (approximately 0.5-0.8 g) and seal it to prevent evaporation.
 - Place the sealed capsule in the crucible and attach the fuse wire.
 - Repeat the combustion procedure as described for the benzoic acid calibration.
 - Record the initial and final temperatures.
- Data Analysis:
 - Calculate the heat released during the combustion of **2-propanimine** (q_{comb}) using the measured temperature change and the heat capacity of the calorimeter.
 - Correct for the heat of combustion of the gelatin capsule and the fuse wire.
 - Calculate the standard internal energy of combustion ($\Delta_c U^\circ$) per mole of **2-propanimine**.
 - Convert the standard internal energy of combustion to the standard enthalpy of combustion ($\Delta_c H^\circ$) using the equation: $\Delta_c H^\circ = \Delta_c U^\circ + \Delta n_{\text{gas}}(RT)$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.

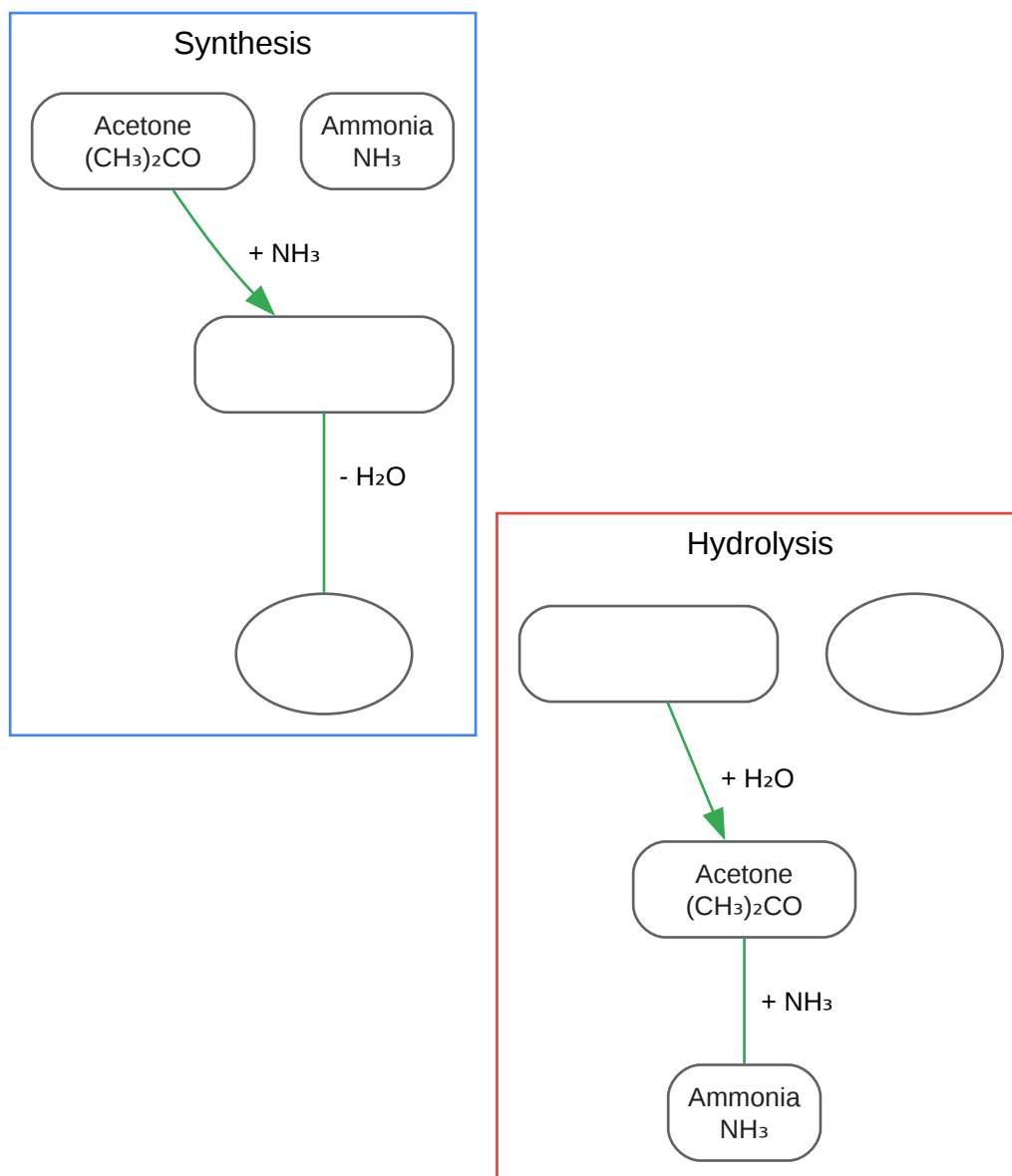
- Calculate the standard enthalpy of formation ($\Delta_f H^\circ$) of **2-propanimine** using Hess's Law and the known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

Safety Precautions:

- **2-Propanimine** is volatile and flammable. Handle in a well-ventilated fume hood.
- High-pressure oxygen is a strong oxidizer. Follow all safety procedures for handling high-pressure gas cylinders.
- The bomb calorimeter operates at high pressures and temperatures. Ensure the equipment is properly maintained and operated by trained personnel.

Visualization of Chemical Relationships

As no signaling pathways involving **2-propanimine** were identified, the following diagram illustrates the key chemical equilibrium of its synthesis and hydrolysis. This relationship is fundamental to understanding its stability and reactivity.



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Caption: Synthesis and Hydrolysis of **2-Propanimine**.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of **2-propanimine**, addressing a notable gap in the experimental literature through the inclusion of high-level computational data. The provided tables of thermodynamic parameters offer valuable information for researchers in various fields. The detailed, generalized experimental protocol for combustion calorimetry serves as a practical guide for the experimental determination of the

enthalpy of formation of **2-propanimine** and similar volatile organic compounds. The visualization of its synthesis and hydrolysis underscores a key aspect of its chemical behavior. Further experimental validation of the computational data presented herein is encouraged to refine our understanding of this important chemical intermediate.

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References

- 1. 2-Propanimine | 38697-07-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 2-Propanimine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3395343#thermodynamic-properties-of-2-propanimine]

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Phone: (601) 213-4426

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